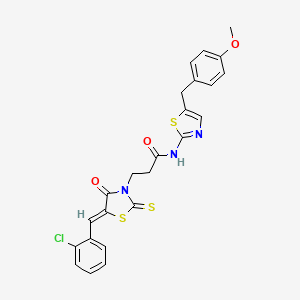

C24H20ClN3O3S3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate involves multiple steps. One of the key steps includes the reaction of 5-chloro-4-phenyl-2-thiophenecarboxylic acid with 2-(5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide , and a catalyst, such as triethylamine , to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: The compound C24H20ClN3O3S3 can undergo various types of chemical reactions, including:

- Oxidation : The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitro groups can be reduced to amines.

- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include hydrogen peroxide and sodium periodate .

- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Formation of amines.

- Substitution : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound C24H20ClN3O3S3 has several scientific research applications:

- Chemistry : Used as a building block for the synthesis of more complex molecules.

- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Investigated for its potential use in drug development due to its unique structural features.

- Industry : Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which C24H20ClN3O3S3 exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

- Methyl 5-chloro-4-phenyl-2-thiophenecarboxylate

- 2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid

Uniqueness: The uniqueness of C24H20ClN3O3S3 lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Biological Activity

The compound with the chemical formula C24H20ClN3O3S3 is known as Triclocarban (TCC) , a synthetic antimicrobial agent primarily used in personal care products. This article explores the biological activity of TCC, focusing on its mechanisms of action, effects on various biological systems, and potential implications for health.

Overview of Triclocarban (TCC)

Triclocarban is a member of the carbanilide family and has been widely studied for its antimicrobial properties. It is particularly noted for its use in soaps, deodorants, and other personal care products. However, concerns regarding its environmental impact and potential endocrine-disrupting effects have prompted extensive research into its biological activities.

TCC exhibits various biological activities, primarily through interactions with nuclear receptors and calcium signaling pathways. Key findings from recent studies include:

- Nuclear Receptor Interaction : TCC has been shown to enhance estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR) in vitro. This enhancement can be up to 2.5-fold but TCC itself exhibits minimal agonistic activity without the presence of these hormones .

- Calcium Signaling : TCC has been observed to significantly enhance the binding of ryanodine to ryanodine receptors (RyR1), leading to increased cytosolic calcium levels in skeletal myotubes. This suggests a potential mechanism for TCC's effects on muscle function and signaling pathways .

Antimicrobial Activity

TCC is primarily recognized for its antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated that TCC effectively reduces microbial load in various settings, contributing to its use in consumer products.

Endocrine Disruption

Research indicates that TCC may act as an endocrine disruptor. Its ability to modulate hormone receptor activity raises concerns about its long-term effects on human health and development. Specifically, it has shown weak antagonistic activity against both ER and AR in certain assays .

Cytotoxicity Studies

Recent investigations into TCC's cytotoxic effects have yielded mixed results:

- In vitro studies indicate that while TCC can inhibit certain cancer cell lines, it does not exhibit significant cytotoxicity towards normal cells at lower concentrations .

- The compound's interaction with metal ions, such as Cu(II), has been explored, revealing that coordination can enhance cytotoxic effects in cancer cells while exhibiting low toxicity towards normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological implications of TCC:

- In Vitro Bioassays : A study assessed TCC's activity using various bioassays targeting nuclear receptors. Results indicated that while TCC enhances hormone-mediated gene expression, it possesses limited direct agonistic activity on its own .

- Cytotoxicity Assessment : In a comparative study involving normal (Hs27) and cancer (U937) cell lines, it was found that TCC induced a growth inhibition effect in cancer cells but not in normal cells at similar concentrations .

- Environmental Impact Studies : Research has also focused on the environmental persistence of TCC and its breakdown products, which may retain biological activity and contribute to ecological disruption .

Data Tables

Properties

Molecular Formula |

C24H20ClN3O3S3 |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide |

InChI |

InChI=1S/C24H20ClN3O3S3/c1-31-17-8-6-15(7-9-17)12-18-14-26-23(33-18)27-21(29)10-11-28-22(30)20(34-24(28)32)13-16-4-2-3-5-19(16)25/h2-9,13-14H,10-12H2,1H3,(H,26,27,29)/b20-13- |

InChI Key |

MSADNUOBSXBVBZ-MOSHPQCFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.